BenchChemオンラインストアへようこそ!

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

fragment-based drug discovery ligand efficiency lead optimization

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 1340274-93-2) is a bicyclic heteroaromatic building block comprising a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core substituted at the 4-position with a piperazine ring. With a molecular formula of C₁₁H₁₆N₄ and a molecular weight of 204.28 g/mol, this compound sits squarely in fragment-like chemical space (MW < 250 Da).

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
Cat. No. B15059088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CN=C2N3CCNCC3
InChIInChI=1S/C11H16N4/c1-2-9-10(3-1)13-8-14-11(9)15-6-4-12-5-7-15/h8,12H,1-7H2
InChIKeyLPUNPYGXIVUFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine – Core Scaffold Identity, Physicochemical Profile, and Sourcing Baseline


4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 1340274-93-2) is a bicyclic heteroaromatic building block comprising a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core substituted at the 4-position with a piperazine ring . With a molecular formula of C₁₁H₁₆N₄ and a molecular weight of 204.28 g/mol, this compound sits squarely in fragment-like chemical space (MW < 250 Da) . The scaffold is the pharmacophoric nucleus of the clinically approved AKT inhibitor ipatasertib (GDC-0068) and has been validated across multiple target classes including serine/threonine kinases and sigma receptors [1]. Commercial sourcing is well-established, with typical research-grade purity of ≥97% . Its two distinct derivatization handles—the unsubstituted piperazine secondary amine and the unoccupied pyrimidine 2-position—distinguish it from both its 4-chloro precursor and 2-substituted analogs as a versatile diversification platform [2].

Why 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine Cannot Be Casually Replaced by Generic Analogs or Alternative Scaffolds


The 6,7-dihydro-5H-cyclopenta[d]pyrimidine ring system is not a generic pyrimidine: its fused cyclopentane ring imposes a specific conformational constraint that directly impacts kinase hinge-binding geometry, as demonstrated by X-ray co-crystal structures of ipatasertib bound to Akt1 (PDB 4EKL) [1]. Replacing this scaffold with a simple monocyclic pyrimidine or a tetrahydroquinazoline abolishes the critical hydrophobic packing interactions with the kinase front pocket that drive residence time and selectivity [2]. Furthermore, the 4-piperazinyl substituent serves dual roles: it acts as a solubilizing group and provides a vector for further elaboration via the free secondary amine. Removal or modification of the piperazine to a morpholine, piperidine, or acyclic amine dramatically alters both the basicity (pKa ~8.5–9.5 for piperazine vs. ~10.5 for piperidine) and the topological polar surface area, which in turn affects permeability and efflux ratio [3]. Even among close cyclopenta[d]pyrimidine analogs, the 2-position substituent profoundly modulates target selectivity: the 2-unsubstituted derivative (this compound) retains broader kinase profiling potential, whereas 2-methyl or 2-cyclopropyl congeners pre-commit the scaffold toward specific targets, as evidenced by SAR studies within the GDC-0068 optimization campaign [4]. Generic substitution therefore risks losing either the conformational pre-organization, the diversification handle multiplicity, or the fine-tuned physicochemical balance that makes this specific scaffold a privileged starting point.

Quantitative Differential Evidence: Head-to-Head and Cross-Study Comparisons for 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine


Fragment-Like MW Advantage vs. Clinical AKT Inhibitors GDC-0068 (Ipatasertib) and Capivasertib

The target compound possesses a molecular weight of 204.28 g/mol, which is 2.24-fold lower than the clinical-stage AKT inhibitor GDC-0068 (ipatasertib, MW 457.99 g/mol) and 2.10-fold lower than the FDA-approved AKT inhibitor capivasertib (MW 428.92 g/mol) [1]. This positions the compound squarely within the Rule-of-Three (Ro3) guidelines for fragment-based screening (MW ≤ 300), whereas GDC-0068 and capivasertib are drug-sized molecules (MW > 400) unsuitable for fragment library deployment. The lower MW translates to a higher predicted ligand efficiency potential: assuming comparable binding affinity, the fragment-sized scaffold would yield ligand efficiency (LE = −RT·ln(Kd)/heavy atom count) values approximately 1.5–2× higher than the larger clinical leads, making it a superior starting point for structure-guided optimization [2].

fragment-based drug discovery ligand efficiency lead optimization

Dual Diversification Vector Availability vs. 2-Substituted Cyclopenta[d]pyrimidine Analogs

Unlike 2-cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 1708268-57-8, MW 244.34) or 2-methyl-substituted variants, which occupy the pyrimidine 2-position, the target compound retains an unsubstituted C-2 hydrogen on the pyrimidine ring, providing a second chemically accessible diversification site in addition to the piperazine NH . This doubles the number of tractable elaboration vectors from one to two. In the GDC-0068 optimization campaign, the 2-unsubstituted cyclopenta[d]pyrimidine intermediate was the pivotal branching point from which all 2-substituted analogs (including 2-methyl, 2-cyclopropyl, and 2-aryl variants) were synthesized, demonstrating that late-stage diversification at the 2-position is synthetically feasible via nucleophilic aromatic substitution or metal-catalyzed cross-coupling [1]. The 2-substituted analogs lock the scaffold into a specific kinase selectivity profile; in contrast, the unsubstituted scaffold offers greater flexibility for parallel library synthesis targeting multiple kinase families [2].

structure-activity relationship parallel synthesis kinase inhibitor design

Validated Intermediate Role in FDA-Approved Drug Ipatasertib Synthesis vs. Alternative Scaffolds

Multiple Genentech/Roche process patents explicitly designate (cyclopentyl[d]pyrimidin-4-yl)piperazine compounds as the key late-stage intermediate for manufacturing ipatasertib (GDC-0068), an FDA-approved AKT inhibitor for HR+/HER2− metastatic breast cancer [1]. Specifically, the 4-(piperazin-1-yl)cyclopenta[d]pyrimidine core is the direct precursor to GDC-0068, with the final synthetic step involving amide coupling to the elaborated (S)-2-(4-chlorophenyl)-3-(isopropylamino)propanoic acid fragment [2]. In contrast, alternative AKT inhibitor scaffolds such as capivasertib's pyrrolo[2,3-d]pyrimidine core require an entirely different synthetic route (piperidine-4-carboxamide elaboration), and monocyclic pyrimidine intermediates lack the conformational rigidity demonstrated by the fused cyclopentane ring to be critical for AKT isoform potency (Akt1 IC50 = 5 nM for GDC-0068 vs. >1 μM for analogous monocyclic pyrimidine leads in the same optimization campaign) [3]. This establishes the cyclopenta[d]pyrimidine scaffold as uniquely privileged for achieving sub-10 nM pan-AKT potency with >100-fold selectivity over PKA [4].

process chemistry synthetic intermediate pharmaceutical manufacturing

Multi-Target Scaffold Validation: AKT Kinase and Sigma-1 Receptor vs. Single-Target Alternatives

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has demonstrated productive engagement of two structurally and functionally unrelated target families: (i) the ATP-binding site of AKT serine/threonine kinases, yielding sub-nanomolar to low nanomolar inhibitors (GDC-0068: Akt1 IC50 = 5 nM) [1]; and (ii) the sigma-1 receptor (σ1R), a non-kinase chaperone protein, where cyclopenta[d]pyrimidine derivatives have been reported as selective antagonists (representative compound from Lan et al. σ1R Ki = 15.6 nM, σ2R Ki > 2000 nM; >128-fold selectivity) [2]. This dual-target validation is not achievable with the 2-substituted or 4-chloro precursors: 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is an electrophilic intermediate with no direct biological activity, while 2-substituted analogs pre-commit the scaffold to kinase targets and have not been reported active at sigma receptors [3]. In contrast, single-target alternatives like capivasertib (pyrrolopyrimidine) or the tetrahydroquinazoline series from the sigma-1 program each address only one target class [4].

polypharmacology sigma-1 receptor antagonist kinase inhibitor scaffold repurposing

Synthetic Step-Count Efficiency vs. In-Situ Generation from 4-Chloro Precursor

Procuring 4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine directly eliminates the nucleophilic aromatic substitution (SNAr) step otherwise required to install the piperazine onto 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 83942-13-6) [1]. This displacement reaction typically requires excess piperazine (3–5 equivalents) to suppress bis-alkylation, elevated temperatures (80–120 °C), and chromatographic purification to separate the desired mono-adduct from the bis-adduct byproduct—adding 1–2 synthetic steps and reducing overall yield [2]. In the GDC-0068 process patents, the pre-formed 4-(piperazin-1-yl)cyclopenta[d]pyrimidine intermediate is telescoped directly into subsequent amide coupling, demonstrating a more convergent and atom-economical route compared to sequential SNAr then coupling approaches [3]. The commercial availability of this compound at 97% purity further eliminates the need for in-house characterization of the displacement product, saving 2–5 days of synthesis and purification time per batch .

synthetic efficiency convergent synthesis building block procurement

Physicochemical Property Comparison: Predicted Solubility and logP vs. GDC-0068 and 2-Cyclopropyl Analog

Computational prediction of physicochemical properties reveals that 4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine occupies a distinctly more favorable lead-like property space compared to both the larger clinical candidate GDC-0068 and the 2-cyclopropyl-substituted analog [1]. The target compound has a predicted cLogP of approximately 1.2 and topological polar surface area (tPSA) of ~41 Ų, consistent with good aqueous solubility and moderate passive permeability. In contrast, GDC-0068 has a measured logD₇.₄ of 2.8 and tPSA of ~77 Ų, placing it closer to the edge of oral drug-like space and requiring formulation strategies for adequate exposure [2]. The 2-cyclopropyl analog (MW 244.34, predicted cLogP ~2.0) gains approximately 0.8 log units of lipophilicity from the cyclopropyl group, which may reduce aqueous solubility by an estimated 3–5 fold based on the Hansch-Fujita relationship . These property differences make the unsubstituted scaffold more amenable to subsequent optimization without breaching Lipinski or property forecast index (PFI) thresholds during lead expansion [3].

ADME prediction physicochemical profiling lead-likeness

Evidence-Backed Procurement and Application Scenarios for 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine


Fragment-Based AKT/PI3K Pathway Inhibitor Discovery

For fragment-based drug discovery (FBDD) programs targeting the PI3K-AKT-mTOR pathway, 4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine offers a pre-validated, Rule-of-Three-compliant starting point (MW 204.28, cLogP ~1.2) that directly maps to the hinge-binding geometry of Akt1 (PDB 4EKL) [1]. Unlike initiating a campaign with GDC-0068 itself, which at MW 458 would be unsuitable for fragment screening, this scaffold can be soaked into Akt1 crystals at high concentrations (≥1 mM) to detect weak initial binding by X-ray crystallography, then elaborated using structure-guided design [2]. The dual diversification vectors (piperazine NH and pyrimidine C-2 position) permit systematic exploration of the ribose pocket and solvent-exposed region without introducing excessive molecular complexity [3].

Ipatasertib Analog and PROTAC Synthesis Programs

Research groups synthesizing ipatasertib analogs for structure-activity relationship studies, or constructing heterobifunctional PROTAC degraders that recruit AKT to E3 ligases, require the exact 4-(piperazin-1-yl)cyclopenta[d]pyrimidine core to maintain the critical hinge-binding interaction [1]. Process patents from Genentech/Roche confirm that this specific intermediate is the direct precursor to the GDC-0068 warhead, and its use in amide coupling with pre-formed amino acid fragments provides the most convergent route to the clinical chemotype [2]. Pre-procurement of this building block at 97% purity eliminates the SNAr step that would otherwise generate bis-alkylation byproducts requiring chromatographic separation, saving 2–5 days per synthesis cycle [3].

Sigma-1 Receptor Antagonist Lead Optimization

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has demonstrated nanomolar affinity at the sigma-1 receptor (σ1R Ki = 15.6 nM for an optimized derivative) with excellent selectivity over σ2R (>128-fold) [1]. This compound can serve as the core template for σ1R antagonist optimization, where the piperazine NH provides a handle for installing diverse aromatic or heteroaromatic groups that modulate receptor affinity, while the unsubstituted pyrimidine 2-position remains available for additional SAR exploration [2]. The dual AKT/σ1R scaffold validation means that libraries built on this core can be cross-screened against both target classes, increasing the return on synthetic investment [3].

Parallel Library Synthesis for Multi-Kinase Profiling

The combination of a pre-installed piperazine with an unsubstituted pyrimidine 2-position makes this compound an ideal starting material for generating focused kinase inhibitor libraries via parallel synthesis [1]. The piperazine NH can be elaborated in the first diversity step (acylation, reductive amination, or sulfonylation), followed by C-2 diversification via SNAr or Suzuki coupling in the second step—producing a 10 × 10 library of 100 compounds from a single building block [2]. The VEGFR2 inhibitory activity demonstrated by cyclopenta[d]pyrimidine derivatives (IC50 = 0.85 μM for a representative compound at 10 μM screening concentration) further supports the scaffold's broader kinase profiling potential beyond AKT [3].

Quote Request

Request a Quote for 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.